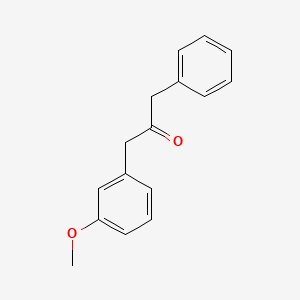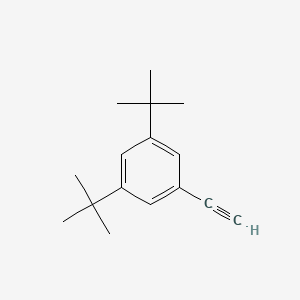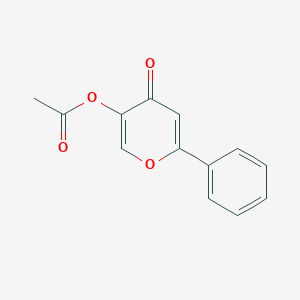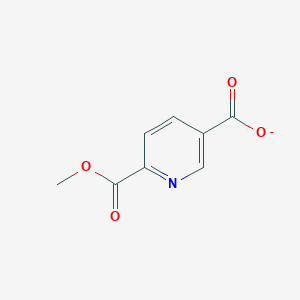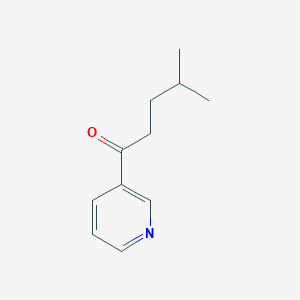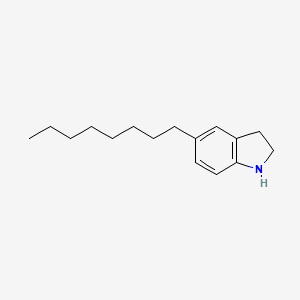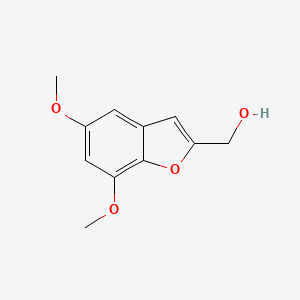
(5,7-Dimethoxybenzofuran-2-yl) methanol
Vue d'ensemble
Description
(5,7-Dimethoxybenzofuran-2-yl) methanol is a chemical compound with the molecular formula C11H12O4.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5,7-Dimethoxybenzofuran-2-yl) methanol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of methoxy-substituted phenols and aldehydes, followed by cyclization to form the benzofuran ring. The reaction conditions often involve the use of catalysts and solvents to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
(5,7-Dimethoxybenzofuran-2-yl) methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
(5,7-Dimethoxybenzofuran-2-yl) methanol has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (5,7-Dimethoxybenzofuran-2-yl) methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzofuran: The parent compound of (5,7-Dimethoxybenzofuran-2-yl) methanol, known for its diverse biological activities.
2-Methoxybenzofuran: A related compound with similar structural features but different functional groups.
5-Methoxybenzofuran: Another similar compound with variations in the position of the methoxy group.
Uniqueness
This compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of two methoxy groups at positions 5 and 7 on the benzofuran ring can enhance its stability and interaction with molecular targets .
Propriétés
Formule moléculaire |
C11H12O4 |
|---|---|
Poids moléculaire |
208.21 g/mol |
Nom IUPAC |
(5,7-dimethoxy-1-benzofuran-2-yl)methanol |
InChI |
InChI=1S/C11H12O4/c1-13-8-3-7-4-9(6-12)15-11(7)10(5-8)14-2/h3-5,12H,6H2,1-2H3 |
Clé InChI |
ZOIWVMLIALAPLL-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C2C(=C1)C=C(O2)CO)OC |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details


Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

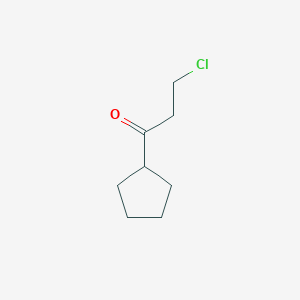
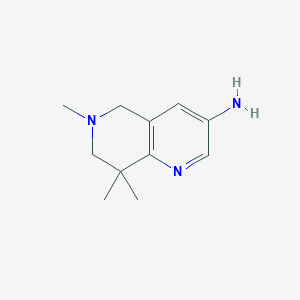
![(2,2,6-Trimethyl-bicyclo[4.1.0]hept-1-yl)-methanol](/img/structure/B8646092.png)
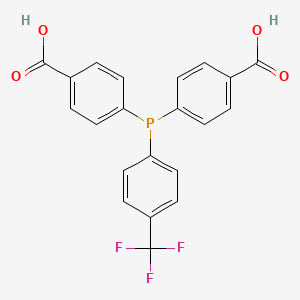
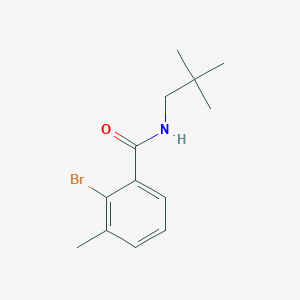
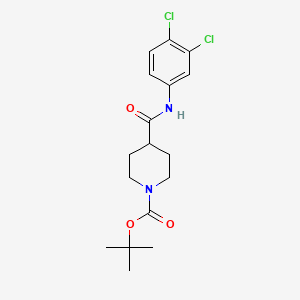
![1-[(4-Chlorophenyl)methyl]-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine](/img/structure/B8646118.png)
